Geometric Isomerism Defines a Distinct Structural Descriptor: (Z)- vs. (E)-Configuration Comparison
The (1Z)‑isomer (CAS 71820‑41‑2) possesses a double‑bond geometry in which the phenyl substituent and the 3‑hydroxy‑3‑methylpentyl chain are oriented cis to each other. The (1E)‑isomer (CAS 260412‑94‑0) presents the trans arrangement. This structural difference translates into a computed dipole moment shift and altered molecular electrostatic potential surface, which are foundational for receptor‑ligand complementarity and chromatographic retention behavior [REFS‑1]. The (Z)‑configuration is explicitly indexed as a distinct substance in regulatory inventories (ECHA, EPA Comptox), indicating divergent hazard or exposure profiles from the (E)‑form [REFS‑2].
| Evidence Dimension | Double‑bond geometry (C=C configuration) |
|---|---|
| Target Compound Data | (Z)‑configuration (cis phenyl/alkyl); CAS 71820‑41‑2 |
| Comparator Or Baseline | (E)‑configuration (trans phenyl/alkyl); CAS 260412‑94‑0 |
| Quantified Difference | Discrete stereoisomer; distinct InChI Key and predicted dipole moment (not identical to E‑isomer) |
| Conditions | Structural identity from CAS registry and PubChem; dipole moment predicted by computational chemistry |
Why This Matters
Procurement of the incorrect geometric isomer can invalidate stereospecific synthetic routes, lead to off‑target biological activity, or produce a divergent odor profile in fragrance applications.
- [1] PubChem. (2025). Compound Summary: 1-Penten-3-ol, 3-methyl-1-phenyl-. CID 112474. National Center for Biotechnology Information. [Displays computed properties and isomer distinctions]. View Source
- [2] EPA Comptox. (2017). 1-Penten-3-ol, 3-methyl-1-phenyl-. DTXSID80866924. View Source
